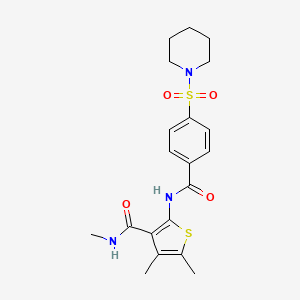

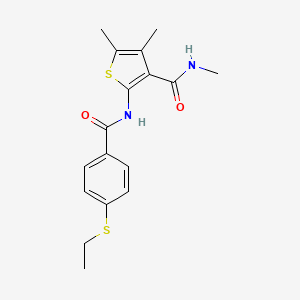

N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups and structural features, including a thiophene ring, a carboxamide group, a benzamido group, and a piperidinylsulfonyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves several steps, including the formation of the thiophene ring, the introduction of the methyl groups, and the coupling of the benzamido and piperidinylsulfonyl groups .Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the planar thiophene ring, with the various substituents adding complexity and potentially influencing its reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar structures are often involved in a variety of chemical reactions, including those involving the functionalization of the thiophene ring or the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amide group could influence its solubility in different solvents .Applications De Recherche Scientifique

Urotensin-II Receptor Antagonists

Benzo[b]thiophene-2-carboxamide derivatives, possessing similar structural motifs, have been synthesized and evaluated for their potential as urotensin-II receptor antagonists. These substances demonstrated potent UT binding affinities, contributing to the understanding of receptor-ligand interactions and the development of treatments for related diseases (Lim et al., 2016).

Antipsychotic Agents

Heterocyclic analogues, including thiophene derivatives, have been prepared and evaluated as potential antipsychotic agents. These compounds were studied for their affinity to dopamine and serotonin receptors, indicating the role of thiophene derivatives in the development of new treatments for psychiatric disorders (Norman et al., 1996).

Antibacterial Agents

N-substituted derivatives of thiophene carboxamides have shown moderate to significant antibacterial activity, suggesting the potential of thiophene derivatives in the development of new antibacterial drugs. The structural modification and evaluation of these compounds can lead to the discovery of novel antimicrobial agents (Khalid et al., 2016).

Orexin Receptor Antagonists

Compounds structurally related to thiophene derivatives have been explored for their role as orexin receptor antagonists, with applications in treating insomnia. These studies highlight the importance of thiophene derivatives in modulating sleep and wakefulness (Renzulli et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Orientations Futures

Propriétés

IUPAC Name |

N,4,5-trimethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-13-14(2)28-20(17(13)19(25)21-3)22-18(24)15-7-9-16(10-8-15)29(26,27)23-11-5-4-6-12-23/h7-10H,4-6,11-12H2,1-3H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJFCHJSQDBFBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559130.png)

![[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone;dihydrochloride](/img/structure/B2559132.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide](/img/structure/B2559136.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559137.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)